Lazabemide - 103878-84-8

Lazabemide

Catalog Number: EVT-272732
CAS Number: 103878-84-8
Molecular Formula: C21H19ClFNO4S
Molecular Weight: 199.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lazabemide (Ro 19-6327) is a synthetic compound classified as a reversible, selective monoamine oxidase B (MAO-B) inhibitor. [, , , , ] Unlike some other MAO-B inhibitors like Selegiline (Deprenyl), Lazabemide does not metabolize into active compounds like amphetamines. [, , ] This characteristic makes it a valuable tool in scientific research, particularly in investigating the role of MAO-B in various physiological and pathological processes. [, , , , ]

Synthesis Analysis

Lazabemide synthesis can be achieved through various methods. One approach involves the condensation of 4'-morpholinoacetophenone and cinnamaldehyde in a basic alcoholic medium. [] Another method utilizes a palladium/dicobalt octacarbonyl [Pd/Co2(CO)8] catalyst for the carbonylation of aryl pentafluorobenzenesulfonates and triflates, a process where Co2(CO)8 acts as both a carbon monoxide source and reaction rate enhancer. [] A recent study demonstrated the synthesis of Lazabemide using an amide bond synthetase (ABS) from Streptoalloteichus hindustanus (ShABS), showcasing a biocatalytic approach. []

Molecular Structure Analysis

Lazabemide, being a reversible inhibitor, forms a complex with MAO-B without permanently modifying the enzyme. [, ] Studies have shown that Lazabemide inhibits MAO-B competitively, binding to the enzyme's active site and preventing substrate access. [, , , ] This inhibition leads to an increase in the concentration of monoamines like dopamine, which are normally metabolized by MAO-B. [, , ]

Mechanism of Action

Lazabemide exerts its effects by selectively and reversibly inhibiting MAO-B. [, , , , ] This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased concentration in the synaptic cleft. [, , ] This increase in monoamine levels is thought to be responsible for some of the observed effects of Lazabemide in various experimental models. [, , , , ]

Physical and Chemical Properties Analysis

Lazabemide exhibits mixed linear and non-linear pharmacokinetic properties. [] It is rapidly absorbed after oral administration and reaches peak plasma concentrations within a few hours. [, ] The elimination of Lazabemide occurs through both saturable and first-order pathways, with an elimination half-life of approximately 8–9 hours. [] These properties contribute to its relatively short duration of action. []

Applications
  • Parkinson's Disease Research: Lazabemide has been extensively studied in animal models and clinical trials for its potential therapeutic benefits in Parkinson's disease. [, , , , ] Its ability to increase dopamine levels in the brain makes it a promising candidate for managing motor symptoms and potentially delaying disease progression. [, , , ]
  • Smoking Cessation Research: Preliminary research suggests that MAO-B inhibitors, including Lazabemide, might be beneficial as an aid in smoking cessation. [, ] This potential benefit might stem from the influence of MAO activity on nicotine addiction pathways. []
  • Anxiety and Fear Conditioning: Studies using fear conditioning paradigms in animal models have investigated the role of MAO-A and MAO-B in anxiety and fear responses. [] While selective inhibition of MAO-A or MAO-B alone did not show significant effects, combined inhibition with Lazabemide and clorgyline (MAO-A inhibitor) demonstrated anxiolytic-like effects. [] This suggests a complex interplay between both MAO isoforms in modulating anxiety-related behaviors.
  • Investigating MAO-B Distribution and Function: Due to its selectivity for MAO-B, Lazabemide has been instrumental in mapping the distribution of this enzyme in the brain and peripheral tissues using techniques like enzyme radioautography. [, , , , ] These mapping studies have provided valuable insights into the diverse physiological roles of MAO-B. [, ]
Future Directions
  • Understanding MAO-B's Role in Neurodegenerative Diseases: Continued research is needed to fully elucidate the complex role of MAO-B in neurodegenerative diseases like Parkinson's and Alzheimer's. [, ] This research could focus on identifying novel therapeutic targets and strategies for these debilitating conditions.
  • Developing More Efficacious and Safer MAO-B Inhibitors: Designing and synthesizing new MAO-B inhibitors with enhanced selectivity, potency, and pharmacokinetic profiles could lead to improved therapeutic outcomes with fewer side effects. [, , , ] This could involve exploring new chemical scaffolds and leveraging advanced drug delivery systems.
  • Investigating Lazabemide's Potential in Other Conditions: Given its role in modulating monoamine levels, investigating Lazabemide's therapeutic potential in other conditions characterized by monoamine dysregulation, such as depression and anxiety disorders, could be a promising avenue. [, , ]
  • Utilizing Lazabemide as a Tool for PET Imaging: Further development of Lazabemide analogs suitable for positron emission tomography (PET) imaging could provide valuable insights into MAO-B distribution and function in the living brain. [, ] This could advance our understanding of MAO-B involvement in both healthy aging and disease states.

Selegiline (Deprenyl)

Compound Description: Selegiline, also known as deprenyl, is an irreversible, selective inhibitor of monoamine oxidase B (MAO-B) [, , , ]. It is metabolized to amphetamines and other active compounds, unlike Lazabemide []. Selegiline is used in the treatment of Parkinson's disease, often in conjunction with levodopa, to potentially delay the progression of disability and reduce motor fluctuations [, , , , ].

Clorgyline

Compound Description: Clorgyline is a potent, irreversible inhibitor of MAO-A [, , , , ]. It is often used in research settings to investigate the role of MAO-A in various neurological and psychiatric conditions. Clorgyline is not used clinically due to its potential side effects [, , , ].

Relevance: While not structurally similar to Lazabemide, Clorgyline serves as a comparative agent in studies exploring the differential effects of MAO-A and MAO-B inhibition [, , ]. For instance, one study demonstrated that both Clorgyline and Lazabemide could prevent hydroxyl radical generation associated with brain ischemia/reperfusion in mice, suggesting a role for both MAO isoforms in this process []. This information contributes to a broader understanding of the mechanisms of action and potential therapeutic applications of MAO inhibitors like Lazabemide.

Moclobemide

Compound Description: Moclobemide is a selective and reversible inhibitor of MAO-A used as an antidepressant [, , , ]. Unlike irreversible MAO inhibitors, moclobemide carries a lower risk of tyramine-induced hypertensive crisis, a serious side effect associated with MAO inhibition [, ].

Relevance: Moclobemide's relevance to Lazabemide lies in its use in studies investigating the pharmacodynamic interaction of MAO inhibitors [, ]. Research has shown that the combined administration of Moclobemide and Lazabemide significantly potentiates the pressor response to tyramine, highlighting the importance of dietary restrictions for patients on MAO inhibitors []. This finding underscores the need for caution when combining MAO inhibitors, even those selective for different isoforms, and provides valuable information for the clinical use of Lazabemide.

Rasagiline

Compound Description: Rasagiline is another irreversible inhibitor of MAO-B used in the treatment of Parkinson’s disease []. Like Selegiline, it can be used as monotherapy in early stages or as an adjunct to levodopa in more advanced disease [].

Relevance: Similar to Selegiline, Rasagiline's relevance to Lazabemide lies in its shared therapeutic target of MAO-B in the context of Parkinson’s disease management []. Comparing these MAO-B inhibitors helps elucidate the potential advantages and disadvantages of different pharmacological profiles, such as reversibility and duration of action, in achieving optimal clinical outcomes for Parkinson's disease patients.

Safinamide

Compound Description: Safinamide is a reversible, selective MAO-B inhibitor also indicated for the treatment of Parkinson's disease [].

Relevance: Safinamide shares a similar mechanism of action with Lazabemide, inhibiting MAO-B reversibly, making it another relevant comparator in evaluating the clinical utility of different MAO-B inhibitors in Parkinson’s disease [].

N-[2-Aminoethyl]-5-chloro-2-pyridine carboxamide HCl

Compound Description: N-[2-Aminoethyl]-5-chloro-2-pyridine carboxamide HCl is a pseudosubstrate inhibitor of MAO-B. It was used in affinity labeling studies to investigate the active site structure of human MAO-B []. Lazabemide, a derivative of this compound, exhibits a similar binding profile to MAO-B [, ].

Relevance: This compound is the parent molecule of Lazabemide and plays a crucial role in understanding the structural basis of Lazabemide's interaction with MAO-B [, ]. Modifications to this parent structure, such as those seen in Lazabemide, were crucial in developing potent and selective MAO-B inhibitors for therapeutic use [].

Ro 41-1049

Compound Description: Ro 41-1049 is a reversible, highly selective inhibitor of MAO-A used extensively in research to study the role of MAO-A in various physiological and pathological processes [, , , , , , ]. Tritiated Ro 41-1049 serves as a radioligand for mapping the distribution of MAO-A in tissues [].

Relevance: Ro 41-1049 serves as a valuable tool in research for several reasons. Firstly, its high selectivity for MAO-A makes it a useful tool to differentiate the roles of MAO-A and -B in biological systems, especially when used alongside selective MAO-B inhibitors like Lazabemide [, , ]. Secondly, the ability to radiolabel Ro 41-1049 allows for the precise mapping of MAO-A distribution in tissues, providing insights into its function and potential as a therapeutic target [].

[11C]SL25.1188 ((S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one)

Compound Description: [11C]SL25.1188 is a new radioligand developed for imaging MAO-B in vivo using positron emission tomography (PET) []. It demonstrates high brain uptake, slow metabolism, and reversible binding to MAO-B, making it a promising tool for studying MAO-B in living subjects [].

Relevance: The development of [11C]SL25.1188 represents a significant advancement in the field of MAO-B imaging. While not structurally related to Lazabemide, its application in PET imaging provides a non-invasive method to study MAO-B distribution and function in the brain, complementing the information obtained from studies using Lazabemide and other MAO-B inhibitors []. This allows researchers to study MAO-B in the context of various neurological conditions, potentially leading to a better understanding of disease mechanisms and improved diagnostic tools.

[11C]Befloxatone

Compound Description: [11C]Befloxatone is a radiolabeled, competitive, and reversible inhibitor of MAO-A investigated as a PET tracer for mapping MAO-A distribution in the brain []. Its high affinity and selectivity for MAO-A make it a potentially valuable tool for studying MAO-A in vivo [].

Relevance: Similar to [11C]SL25.1188, [11C]Befloxatone offers a non-invasive approach to study MAO-A in the living brain []. This is particularly relevant in the context of Lazabemide research as it allows for the investigation of potential differences or similarities in the distribution and function of MAO-A and MAO-B in various neurological and psychiatric disorders.

18F-SMBT-1 ((S)-(2-methylpyrid-5-yl)-6-[(3-18F-fluoro-2-hydroxy)propoxy]quinoline)

Compound Description: 18F-SMBT-1 is another novel PET tracer designed for imaging MAO-B, specifically for assessing astrogliosis in neurodegenerative diseases []. It exhibits high selectivity for MAO-B, good brain penetration, and favorable pharmacokinetics, making it a promising tool for in vivo imaging of astrogliosis [].

Relevance: While not directly related to the structure or function of Lazabemide, 18F-SMBT-1 offers a novel approach to visualize and quantify MAO-B activity, primarily associated with astrocytes, in the brain []. This is particularly relevant to Lazabemide research as it allows researchers to explore the role of astrocytic MAO-B in the pathogenesis of neurodegenerative diseases, providing further insights into the potential therapeutic benefits and limitations of MAO-B inhibitors like Lazabemide.

Pargyline

Compound Description: Pargyline is a non-selective, irreversible inhibitor of MAO that irreversibly binds to both MAO-A and MAO-B [, , ]. It was previously used as an antihypertensive agent but is now primarily employed as a pharmacological tool in research due to its long duration of action and potential for adverse effects [, ].

Relevance: Pargyline is often used as a reference compound in studies investigating the selectivity and potency of novel MAO inhibitors [, , ]. Its non-selective nature allows researchers to assess the relative selectivity of compounds like Lazabemide towards MAO-B []. Furthermore, comparing the pharmacological profiles of Lazabemide and Pargyline, especially regarding their reversibility and duration of action, provides valuable information for optimizing the therapeutic window of MAO inhibitors while minimizing potential side effects.

Properties

CAS Number

103878-84-8

Product Name

Lazabemide

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide

Molecular Formula

C21H19ClFNO4S

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N

SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN

Solubility

Soluble in DMSO

Synonyms

(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.